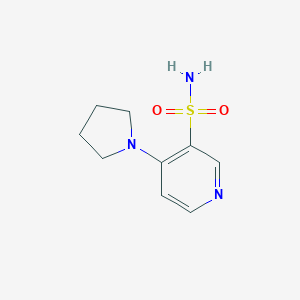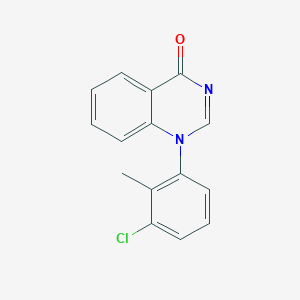
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one typically involves the reaction of 3-chloro-2-methylaniline with anthranilic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of quinazolinone derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted quinazolinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinazolinone core structure.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Research has shown that quinazolinone derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one is being investigated for its potential as a lead compound in drug discovery.
Medicine: Due to its biological activities, the compound is being explored for therapeutic applications. Studies are ongoing to evaluate its efficacy and safety in treating various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes. It is also being studied for its potential use in agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately resulting in its therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives to highlight its uniqueness. Similar compounds include:
2-Methylquinazolin-4(1H)-one: Lacks the chloro substituent, which may result in different chemical and biological properties.
3-Chloroquinazolin-4(1H)-one: Lacks the methyl group, which can affect its reactivity and interactions with biological targets.
1-(2-Methylphenyl)quinazolin-4(1H)-one:
The presence of both the chloro and methyl groups in this compound contributes to its distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-12(16)6-4-8-13(10)18-9-17-15(19)11-5-2-3-7-14(11)18/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTADFVKLFDJKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=NC(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-nitro-1-methyl-5-[(4-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B432372.png)
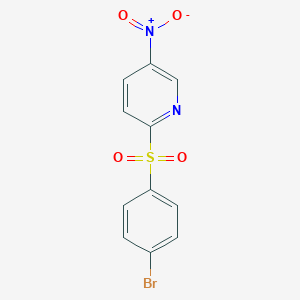
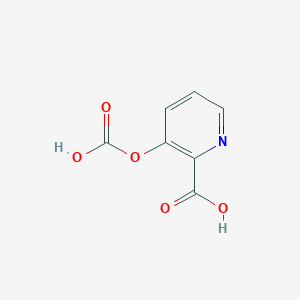
![1-{6-[(4-Methylphenyl)sulfanyl]pyridin-3-yl}-3-phenylurea](/img/structure/B432443.png)
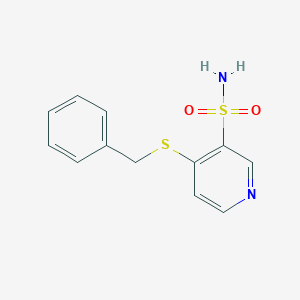
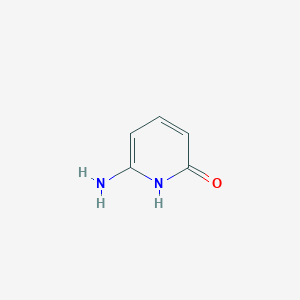
![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinol](/img/structure/B432528.png)
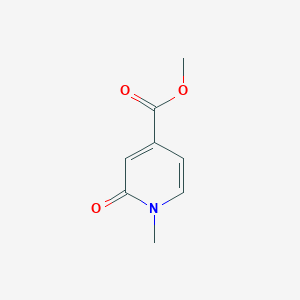
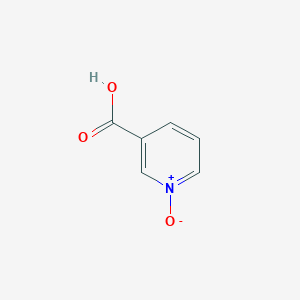
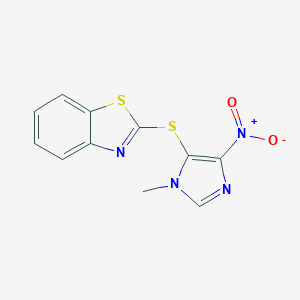
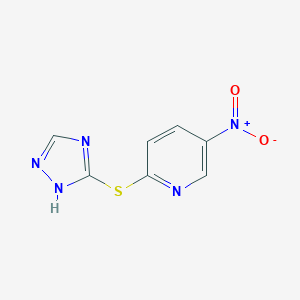
![2-[(4-Bromo-3-methylphenyl)sulfonyl]-5-nitropyridine](/img/structure/B432613.png)
![4-{[6-(4-Isopropyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B432620.png)
